molecular formula C11H11N3O2S B14360953 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 95537-85-2

4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B14360953
CAS No.: 95537-85-2
M. Wt: 249.29 g/mol
InChI Key: CDWSINLNSSSRIB-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that contains a triazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the formation of the triazole ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl hydrazinecarboxylate with thiourea can yield the triazole ring, which is then further functionalized to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the triazole ring can form strong interactions with metal ions, which may be relevant in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
  • 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzoic acid

Uniqueness

4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of both the ethyl group and the sulfanylidene moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-14-9(12-13-11(14)17)7-3-5-8(6-4-7)10(15)16/h3-6H,2H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWSINLNSSSRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80759589
Record name 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80759589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95537-85-2
Record name 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80759589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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